molecular formula C9H20O2Si B1313616 (S)-2-(tert-Butyldimethylsilyloxy)propanal CAS No. 87727-28-4

(S)-2-(tert-Butyldimethylsilyloxy)propanal

Cat. No. B1313616
CAS RN: 87727-28-4
M. Wt: 188.34 g/mol
InChI Key: YMIIHJBTQLZXBV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(tert-Butyldimethylsilyloxy)propanal” is a product used for proteomics research . It has a molecular formula of C9H20O2Si and a molecular weight of 188.343 g/mol .


Synthesis Analysis

The synthesis of “(S)-2-(tert-Butyldimethylsilyloxy)propanal” involves a reaction at -78° C. A solution of ethyl (S)-2-((tert-butyldimethylsilyl)oxy)propionate in diethyl ether was slowly added dropwise diisobutylaluminum hydride (1M in hexane), and stirred at -78° C. for 1 hour .


Molecular Structure Analysis

The molecular structure of “(S)-2-(tert-Butyldimethylsilyloxy)propanal” can be represented by the SMILES notation: CC@@HOSi(C)C(C)(C)C .


Physical And Chemical Properties Analysis

“(S)-2-(tert-Butyldimethylsilyloxy)propanal” is a colorless to pale yellow liquid with a boiling point of 112-114°C at 1 atm. It is soluble in many organic solvents such as diethyl ether, tetrahydrofuran, dichloromethane, and chloroform.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Ligand Synthesis and Catalytic Activity : The compound is used in the synthesis of N-salicylaldimine ligands and their metal complexes, showing catalytic activity in sulfoxidation reactions (Schulz et al., 2011).
  • Diels-Alder Reaction : It is an essential reactant in the Diels-Alder reaction, enabling the synthesis of para-hydroquinones and iminoquinones, and is particularly useful in natural product synthesis (Dissanayake et al., 2020).

Biocatalysis and Industrial Applications

  • Biocatalytic Procedures : The compound is involved in chemoselective biocatalytic procedures for synthesizing key intermediates in the pharmaceutical industry, particularly for statins (Troiani et al., 2011).

Organic Synthesis and Medicinal Chemistry

  • Asymmetric Reactions in Synthesis : It plays a role in asymmetric vinylogous Mannich reactions, useful for creating functionalized heterocycles and key intermediates for bioactive compounds (Ruan et al., 2011).
  • Organocatalytic Syntheses : The compound is used in organocatalytic syntheses, particularly in reactions involving nitroolefins and imines, to produce iminosugar derivatives with high enantiomeric excess (Imashiro et al., 2010).

Analytical Chemistry

  • Analysis of Fatty Acids : It is used in gas chromatography-mass spectrometry for the analysis of fatty acids in biological samples, demonstrating its utility in analytical chemistry (Seo et al., 2015).

Environmental Studies

  • Degradation of Pesticides : The compound is relevant in the study of environmental degradation of pesticides, particularly in the context of chlorotriazine herbicides (Lutze et al., 2015).

Sensor Development

  • Fluoride Detection : It has been utilized in the development of colorimetric sensors for fluoride detection, showcasing its application in the field of sensor technology (Ren et al., 2011)

Safety And Hazards

“(S)-2-(tert-Butyldimethylsilyloxy)propanal” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(2S)-2-[tert-butyl(dimethyl)silyl]oxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIIHJBTQLZXBV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449609
Record name (S)-2-(tert-Butyldimethylsilyloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(tert-Butyldimethylsilyloxy)propanal

CAS RN

87727-28-4
Record name (S)-2-(tert-Butyldimethylsilyloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(tert-Butyldimethylsilyloxy)propanal
Reactant of Route 2
(S)-2-(tert-Butyldimethylsilyloxy)propanal
Reactant of Route 3
Reactant of Route 3
(S)-2-(tert-Butyldimethylsilyloxy)propanal
Reactant of Route 4
Reactant of Route 4
(S)-2-(tert-Butyldimethylsilyloxy)propanal
Reactant of Route 5
Reactant of Route 5
(S)-2-(tert-Butyldimethylsilyloxy)propanal
Reactant of Route 6
(S)-2-(tert-Butyldimethylsilyloxy)propanal

Citations

For This Compound
30
Citations
S Long, M Panunzio, W Qin, A Bongini… - European Journal of …, 2013 - Wiley Online Library
An uncatalyzed aldol‐type reaction of aromatic N‐trimethylsilyl ketene imines with O‐protected α‐trialkylsilyloxy or α‐benzyloxy aldehydes is reported. It is shown that N‐trimethylsilyl …
MH Kerrigan, SJ Jeon, YK Chen, L Salvi… - Journal of the …, 2009 - ACS Publications
(Z)-Trisubstituted allylic alcohols are widespread structural motifs in natural products and biologically active compounds but are difficult to directly prepare. Introduced herein is a …
Number of citations: 52 pubs.acs.org
W Qin - 2014 - amsdottorato.unibo.it
N-metallo ketene imines are attractive for the preparation of a wide range of organic compounds. Our research group has been engaged in the preparation and application of the N-…
Number of citations: 4 amsdottorato.unibo.it
DR Tray - 2000 - search.proquest.com
Tri-n-butylstannyl-4-(2-trimethylsilylethoxymethoxy) but-2-ene 228 (E: Z 85: 15) was synthesised in 4 steps starting from butadiene monoxide. This achiral allylstannane was found to …
Number of citations: 0 search.proquest.com
GK Friestad, SE Massari - The Journal of Organic Chemistry, 2004 - ACS Publications
Stereocontrolled additions of hydroxymethyl and vinyl groups to chiral α-hydroxyhydrazones can be achieved by radical cyclizations using bromomethyl or vinyl radical precursors …
Number of citations: 32 pubs.acs.org
GR Stanton - 2013 - search.proquest.com
A conventional approach in the construction of complex molecules is to use existing substrate stereochemistry to direct the introduction of new stereogenic centers. Since Cram's …
Number of citations: 3 search.proquest.com
DJ Dixon, SV Ley, DJ Reynolds - Chemistry–A European …, 2002 - Wiley Online Library
The total synthesis of the potential antitumour agent muricatetrocin C has provided an ideal stage for the exploitation and development of new chemistry. A convergent synthetic strategy …
M Amador, X Ariza, J Garcia, J Ortiz - Tetrahedron letters, 2002 - Elsevier
An expedient method for the stereoselective preparation of alk-2-yne-1,4-diols has been achieved, based on the addition of chiral alk-1-yn-3-ols (or their protected derivatives) to …
Number of citations: 47 www.sciencedirect.com
OS Calin - 2013 - refubium.fu-berlin.de
Besides nucleic acids and proteins, carbohydrates play an essential role in different biological events. Their interaction with lectins and antibodies mediate processes involved in …
Number of citations: 5 refubium.fu-berlin.de
IP Beletskaya, C Najera, M Yus - Chemical reviews, 2018 - ACS Publications
This review covers diastereo- and enantiodivergent catalyzed reactions in acyclic and cyclic systems using metal complexes or organocatalysts. Among them, nucleophilic addition to …
Number of citations: 315 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.